molecular formula C10H14BrNO B3289805 2-(3-bromo-4-methoxyphenyl)-N-methylethanamine CAS No. 861199-14-6

2-(3-bromo-4-methoxyphenyl)-N-methylethanamine

Cat. No.: B3289805
CAS No.: 861199-14-6
M. Wt: 244.13
InChI Key: YLWFORLQLZRAND-UHFFFAOYSA-N
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Description

2-(3-bromo-4-methoxyphenyl)-N-methylethanamine is a synthetic substituted phenethylamine of interest in pharmacological and neuroscience research. This compound features a phenethylamine backbone substituted with a methoxy group and a bromine atom on the phenyl ring, and a methyl group on the ethylamine side chain. Substituted methoxyphenethylamines are a significant class of compounds in scientific literature due to their interactions with serotonin receptors, particularly the 5-HT2A receptor . Researchers are exploring such structural analogs to study receptor binding affinities, functional activity, and structure-activity relationships (SAR). The bromine substitution at the 3-position of the methoxyphenyl ring may influence the compound's electronic properties, lipophilicity, and overall binding profile, making it a valuable tool for probing receptor sites . This product is provided For Research Use Only. It is intended for use in controlled laboratory settings by qualified researchers. It is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for product handling and for confirming identity and purity prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-12-6-5-8-3-4-10(13-2)9(11)7-8/h3-4,7,12H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWFORLQLZRAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=C(C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861199-14-6
Record name 2-(3-bromo-4-methoxyphenyl)-N-methylethanamine
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Synthetic Strategies and Chemical Derivatization

Established Synthetic Routes for 2-(3-Bromo-4-methoxyphenyl)-N-methylethanamine

The primary methods for synthesizing this compound revolve around the formation of the N-methyl group on a pre-existing phenethylamine (B48288) backbone. These approaches primarily include alkylation and reductive amination.

Alkylation and Reductive Amination Approaches

Direct alkylation of the primary amine, 2-(3-bromo-4-methoxyphenyl)ethanamine, with a methylating agent is a potential route. However, this method can be challenging to control and may lead to over-alkylation, producing tertiary amines as byproducts. masterorganicchemistry.com

A more controlled and widely used alternative is reductive amination. masterorganicchemistry.comwikipedia.org This two-step, one-pot reaction involves the formation of an imine intermediate from the primary amine and an aldehyde (formaldehyde in this case), followed by its reduction to the desired secondary amine. masterorganicchemistry.comwikipedia.org This method effectively avoids the issue of multiple alkylations. masterorganicchemistry.com Common reducing agents for this purpose include sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride. masterorganicchemistry.comwikipedia.org

Method Description Advantages Disadvantages
Direct Alkylation Reaction of a primary amine with an alkyl halide (e.g., methyl iodide).Simpler one-step reaction.Difficult to control, often leads to over-alkylation (tertiary amines). masterorganicchemistry.com
Reductive Amination Reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced. masterorganicchemistry.comwikipedia.orgHighly controlled, avoids over-alkylation, versatile for various alkyl groups. masterorganicchemistry.comTwo-step process (though often in one pot).

Precursor Synthesis and Intermediate Isolation

The key precursor for the synthesis of this compound is 2-(3-bromo-4-methoxyphenyl)ethanamine. nih.govuni.lusigmaaldrich.com The synthesis of this precursor can be achieved through various routes, often starting from 3-bromo-4-methoxybenzaldehyde (B45424) or a related derivative. One common approach involves the reduction of a corresponding nitrile, 3-bromo-4-methoxyphenylacetonitrile.

In the reductive amination pathway, the intermediate is an imine formed from the reaction of 2-(3-bromo-4-methoxyphenyl)ethanamine and formaldehyde. This imine is typically not isolated but is reduced in situ to the final product. wikipedia.org The equilibrium of the reaction is driven towards imine formation by the removal of water. wikipedia.org

Precursor/Intermediate IUPAC Name Role in Synthesis
2-(3-bromo-4-methoxyphenyl)ethanamine2-(3-bromo-4-methoxyphenyl)ethanamineStarting material for N-methylation. nih.govuni.lusigmaaldrich.com
3-bromo-4-methoxyphenylacetonitrile2-(3-bromo-4-methoxyphenyl)acetonitrilePrecursor to the primary amine via reduction.
Iminium intermediateN-(3-bromo-4-methoxybenzylidene)methanamineIntermediate formed during reductive amination, reduced in situ. wikipedia.org

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Factors such as the choice of solvent, temperature, catalyst, and base can significantly impact the yield and purity of the final product. researchgate.net

For instance, in related amide synthesis, temperature increases have been shown to considerably improve product yield. researchgate.net The choice of base is also critical, with stronger bases like sodium hydride (NaH) demonstrating higher yields in certain acylation reactions. researchgate.net While specific optimization data for the synthesis of this compound is not extensively published, general principles of amine synthesis suggest that careful control of these parameters is essential.

Parameter Effect on Reaction Example from Related Syntheses
Temperature Can increase reaction rate and yield.Increasing temperature from ambient to 150°C significantly increased amide yield in a related synthesis. researchgate.net
Base Can deprotonate reactants and neutralize acidic byproducts.Use of NaH as a base resulted in a higher yield (80%) compared to K2CO3 (39%) in an amide synthesis. researchgate.net
Catalyst Can lower the activation energy and improve reaction efficiency.Palladium on carbon (Pd/C) is a common catalyst for hydrogenation reactions in related amine syntheses. chemicalbook.com
Solvent Can affect solubility of reactants and influence reaction pathways.Methanol is a common solvent for reductive amination reactions. chemicalbook.com

Novel Methodologies in Synthesis

While traditional methods are effective, ongoing research in organic synthesis focuses on developing more efficient, selective, and environmentally friendly approaches.

Stereoselective Synthesis Approaches

For chiral amines, stereoselective synthesis is crucial, particularly in pharmaceutical applications. Asymmetric reductive amination is a method used to produce enantiomerically pure chiral amines. wikipedia.org This approach utilizes a chiral catalyst to control the stereochemical outcome of the reduction of the imine intermediate. wikipedia.org While this compound is not chiral, the principles of stereoselective synthesis could be applied to derivatives with a chiral center.

Green Chemistry Principles in Synthesis Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In the context of synthesizing this compound, several green chemistry principles can be applied.

One-pot syntheses, such as reductive amination, are inherently greener as they reduce the need for intermediate purification steps, thereby minimizing solvent waste and energy consumption. wikipedia.org The use of catalytic hydrogenation with molecular hydrogen as the reductant is also a green approach, as it produces water as the only byproduct. nih.gov Furthermore, exploring the use of more environmentally benign solvents, such as deep eutectic solvents (DES), could offer a greener alternative to traditional volatile organic solvents. researchgate.net

Green Chemistry Principle Application in Synthesis Potential Benefit
Atom Economy One-pot reactions like reductive amination maximize the incorporation of reactant atoms into the final product.Reduced waste generation.
Use of Catalysis Employing catalysts like Pd/C for hydrogenation or other metal catalysts for reductive amination. wikipedia.orgchemicalbook.comIncreased reaction efficiency, lower energy requirements, and potential for catalyst recycling.
Safer Solvents and Auxiliaries Replacing hazardous solvents with greener alternatives like water or deep eutectic solvents. researchgate.netReduced environmental impact and improved safety.
Energy Efficiency Conducting reactions at ambient temperature and pressure when possible.Lower energy consumption and associated costs.

Derivatization and Analog Development

The development of analogs of this compound can be systematically approached by modifying three key regions of the molecule: the aromatic ring, the ethylamine (B1201723) side chain, and the nitrogen atom. Strategic alterations in these areas allow for the synthesis of a diverse library of related compounds, including positional isomers, homologs, and complex hybrid molecules.

The synthesis of positional isomers and homologs of this compound allows for a systematic investigation of how the spatial arrangement of substituents and the length of the alkyl chain influence molecular properties.

Positional Isomers: The arrangement of the bromo and methoxy (B1213986) groups on the phenyl ring is a key determinant of the molecule's electronic and steric characteristics. Positional isomers can be synthesized by starting with appropriately substituted benzaldehyde (B42025) precursors. A common and effective route is the Henry reaction (Knoevenagel condensation with a nitroalkane), followed by reduction. mdma.ch

For instance, the synthesis of the parent primary amine of the title compound typically starts with 3-bromo-4-methoxybenzaldehyde. biosynth.comsigmaaldrich.com This aldehyde is condensed with nitromethane (B149229) to form the intermediate β-nitrostyrene. Subsequent reduction of both the nitro group and the double bond yields 2-(3-bromo-4-methoxyphenyl)ethanamine. This primary amine can then be N-methylated to afford the final product.

To create positional isomers, one can simply begin with an isomeric benzaldehyde. For example:

2-(2-bromo-4-methoxyphenyl)-N-methylethanamine: Synthesized starting from 2-bromo-4-methoxybenzaldehyde.

2-(4-bromo-3-methoxyphenyl)-N-methylethanamine: Synthesized starting from 4-bromo-3-methoxybenzaldehyde.

The reduction of the intermediate β-nitrostyrenes can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. mdma.ch A facile one-pot method using sodium borohydride (NaBH₄) and copper(II) chloride (CuCl₂) has also been reported as an efficient way to convert substituted β-nitrostyrenes to the corresponding phenethylamines. beilstein-journals.orgaau.dknih.gov

Homologs: Homologs, which differ in the length of the alkyl chain connecting the phenyl ring and the nitrogen atom, can be synthesized by modifying the initial condensation step. Instead of nitromethane, a longer-chain nitroalkane can be used. For example, condensation of 3-bromo-4-methoxybenzaldehyde with nitroethane would lead, after reduction and N-methylation, to an amphetamine analog. To create a propyl chain homolog, one would need to start with a precursor like 3-(3-bromo-4-methoxyphenyl)propanoic acid.

Table 1: Synthetic Routes to Positional Isomers

Target Compound Starting Benzaldehyde Key Intermediate
2-(3-bromo-4-methoxyphenyl)ethanamine 3-Bromo-4-methoxybenzaldehyde 1-bromo-2-methoxy-4-(2-nitrovinyl)benzene
2-(2-bromo-4-methoxyphenyl)ethanamine 2-Bromo-4-methoxybenzaldehyde 2-bromo-4-methoxy-1-(2-nitrovinyl)benzene
2-(4-bromo-3-methoxyphenyl)ethanamine 4-Bromo-3-methoxybenzaldehyde 4-bromo-5-methoxy-1-(2-nitrovinyl)benzene

The bromine atom on the aromatic ring of this compound is a particularly useful functional handle for introducing a wide array of substituents via metal-catalyzed cross-coupling reactions. This allows for significant diversification of the core structure.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. illinois.edunih.govtcichemicals.com The bromo-substituted phenethylamine can be coupled with various aryl, heteroaryl, or alkyl boronic acids or esters to replace the bromine atom with a new substituent. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov For example, coupling with phenylboronic acid would yield 2-(4-methoxy-3-phenylphenyl)-N-methylethanamine.

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction can be used to introduce alkynyl groups onto the aromatic ring at the position of the bromine atom. The resulting alkynes are versatile intermediates that can be further elaborated, for instance, by reduction to the corresponding alkyl group or by participation in click chemistry reactions.

These cross-coupling reactions dramatically expand the range of accessible analogs, allowing for the introduction of groups that can modulate properties such as lipophilicity, polarity, and the potential for new intermolecular interactions.

Table 2: Examples of Aromatic Ring Derivatization via Cross-Coupling

Reaction Type Coupling Partner Resulting Substituent at C-3
Suzuki Coupling Phenylboronic acid Phenyl
Suzuki Coupling Pyridine-3-boronic acid 3-Pyridyl
Sonogashira Coupling Trimethylsilylacetylene Ethynyl (after deprotection)
Sonogashira Coupling Phenylacetylene Phenylethynyl

The secondary amine of this compound is a prime site for modification. Altering the substituent on the nitrogen atom can significantly impact the compound's basicity and steric profile.

N-Alkylation: Further N-alkylation can be achieved through several methods. One common approach is reductive amination, which involves reacting the corresponding primary amine, 2-(3-bromo-4-methoxyphenyl)ethanamine, with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride. nih.gov For example, reaction with acetaldehyde (B116499) would yield the N-ethyl analog. Direct alkylation of the secondary amine with an alkyl halide (e.g., ethyl iodide) in the presence of a base can also be employed to synthesize tertiary amines. google.com Catalytic methods using alcohols as alkylating agents in the presence of an iridium or ruthenium catalyst offer a greener alternative. nih.govacs.orgbath.ac.ukresearchgate.net

N-Benzylation: N-benzylation, the introduction of a benzyl (B1604629) group onto the nitrogen atom, is a common modification in phenethylamine chemistry. nih.govnih.gov This is typically achieved by reductive amination of the primary amine with benzaldehyde or a substituted benzaldehyde. nih.gov The resulting N-benzyl derivatives often exhibit different pharmacological profiles compared to their N-alkyl counterparts.

These modifications allow for the synthesis of a wide range of secondary and tertiary amines, providing a means to fine-tune the molecule's properties.

The this compound scaffold can be incorporated as a building block into larger, more complex molecular architectures. This strategy is used to create hybrid molecules that combine the structural features of the phenethylamine with other pharmacophores or molecular systems.

Amide Bond Formation: The amine functionality provides a straightforward point of attachment to carboxylic acids. Using standard peptide coupling reagents (e.g., HATU, EDC), the phenethylamine can be acylated to form amides. rsc.orgresearchgate.netnih.govgrowingscience.comhepatochem.com This allows for the conjugation of the molecule to amino acids, peptides, or other carboxylic acid-containing moieties, creating complex hybrid structures with potentially novel biological activities.

Macrocyclization: Phenethylamine derivatives can be used as components in the synthesis of macrocycles. For example, a diamine derivative of the scaffold could be condensed with a dialdehyde (B1249045) in a [2+2] cyclocondensation reaction to form a rhombimine-shaped macrocycle, which could then be reduced to the corresponding rhombamine. lew.ro Such macrocyclic structures introduce conformational constraints and can create defined cavities for molecular recognition or ion binding. The phenethylamine moiety can be incorporated into these larger ring systems to influence their shape, solubility, and biological properties. mdpi.com

By leveraging the reactivity of its functional groups, this compound can be integrated into a diverse array of larger molecular frameworks, expanding its potential applications in materials science and medicinal chemistry.

Structure Activity Relationship Sar Studies

Influence of the Bromine Atom on Biological Interaction Profiles

The presence of a bromine atom at the 3-position of the phenyl ring significantly influences the compound's interaction with biological targets. Halogenation, in general, is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The bromine atom, being electronegative and larger than hydrogen, can alter the electronic distribution of the aromatic ring and introduce steric bulk.

In the context of phenethylamines that target serotonin (B10506) receptors, particularly the 5-HT2A receptor, halogenation at the 4-position of a 2,5-dimethoxy-phenethylamine scaffold is a well-established strategy to increase potency. For instance, the compound 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine (2C-B) is a potent psychedelic, and its activity is in part attributed to the lipophilic bromine substituent which is thought to enhance receptor affinity. nih.gov While the target compound has a different substitution pattern (3-bromo-4-methoxy), the principle that the bromine atom can enhance binding to receptor pockets through favorable hydrophobic and electronic interactions is a key consideration. The bromine atom's ability to form halogen bonds, a type of non-covalent interaction, with receptor residues can also contribute to a stronger and more specific binding profile.

Role of the Methoxy (B1213986) Group in the Phenol Ring on Receptor Affinity

The methoxy group at the 4-position of the phenyl ring is a critical determinant of receptor affinity and selectivity. Methoxy groups are known to be important for the interaction of many phenethylamines with serotonergic receptors. In the well-studied 2,5-dimethoxy substituted phenethylamines, the methoxy groups are thought to orient the molecule within the receptor's binding site through hydrogen bonding with key amino acid residues.

Impact of N-Methylation on Molecular Recognition and Activity

For instance, in the case of β-phenylethylamine, N-methylation was found to result in a compound with less analgesic effect than the parent compound, while N,N-dimethylation further decreased this effect. nih.gov Conversely, in other contexts, N-methylation has been shown to be compatible with or even beneficial for activity at certain receptors. For example, human brain preparations are capable of converting phenylethylamine to its N-methylated derivative, suggesting a potential role for this modification in endogenous amine metabolism and function. osti.gov In the case of 2-(3-bromo-4-methoxyphenyl)-N-methylethanamine, the N-methyl group will increase the lipophilicity of the molecule and may influence its ability to cross the blood-brain barrier. It will also alter the steric and electronic environment around the nitrogen atom, which is crucial for the ionic interaction with an acidic residue (like aspartate) in the binding site of many monoamine receptors.

Positional Effects of Substituents on Functional Properties

The specific placement of the bromine and methoxy groups at the 3 and 4 positions, respectively, is crucial for the functional properties of the molecule. This "meta-para" substitution pattern is less common in highly potent psychedelic phenethylamines, which often feature a 2,5-dimethoxy substitution. However, this does not preclude significant biological activity.

Comparative SAR Analysis with Related Phenethylamine (B48288) Subclasses

To better understand the potential biological profile of this compound, it is useful to compare its structure to other, more well-characterized phenethylamine subclasses.

The 2,5-dimethoxy-4-substituted phenethylamines are a widely studied class of psychedelic compounds. A key member of this family is 2C-B, or 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine. In these compounds, the 2- and 5-methoxy groups are considered essential for high affinity and agonist activity at the 5-HT2A receptor. Comparing 2C-B to the title compound, we can see a shift in the position of the bromine atom from the 4- to the 3-position and the removal of the 2-methoxy group.

This alteration is likely to have a significant impact on receptor affinity and efficacy. The loss of the 2-methoxy group may reduce the anchoring of the molecule in the 5-HT2A receptor binding site, potentially leading to lower potency. The shift of the bromine atom could also alter the binding orientation. SAR studies on 2,5-dimethoxyphenylpiperidines, rigid analogs of phenethylamines, have shown that the 2-methoxy group is more critical for 5-HT2A receptor agonist potency than the 5-methoxy group. nih.gov This suggests that the absence of a 2-methoxy group in this compound could be a significant factor in its biological activity profile.

Table 1: Comparison of Aromatic Substitution Patterns

CompoundSubstitution PatternKey SAR Feature
This compound3-Bromo-4-methoxyLacks the 2,5-dimethoxy motif common in potent 5-HT2A agonists.
2C-B4-Bromo-2,5-dimethoxyThe 2,5-dimethoxy groups are crucial for high 5-HT2A receptor affinity. nih.gov

N-Benzyl and Other Bulky N-Substituents

The introduction of a bulky substituent, such as a benzyl (B1604629) group, on the nitrogen atom of phenethylamines can have a dramatic effect on their pharmacological properties. In many cases, N-benzylation of 2,5-dimethoxy-phenethylamines leads to a significant increase in binding affinity and functional activity at 5-HT2A receptors. nih.govacs.org For example, the N-(2-methoxybenzyl) derivative of 2C-B, known as 25B-NBOMe, is an extremely potent 5-HT2A agonist. psilosybiini.info

Table 2: Effect of N-Substituents on Phenethylamine Activity

N-SubstituentGeneral Effect on 5-HT2A Receptor AffinityExample
-H (Primary amine)Baseline affinity2C-B
-CH3 (Methyl)Often diminishes activity compared to primary amine nih.govN-Methyl-2C-B
-CH2Ph (Benzyl)Dramatically increases affinity and potency nih.govacs.org25B-NBOMe

Cyclized and Conformationally Restricted Analogs

The exploration of cyclized and conformationally restricted analogs of phenethylamines provides valuable insights into the optimal spatial orientation of key pharmacophoric features required for receptor interaction. While specific studies on cyclized analogs of this compound are not extensively documented in publicly available research, the principles derived from related series, such as the "FLY" and "DragonFLY" analogs of other phenethylamines, offer a strong predictive framework.

By incorporating the methoxy groups into dihydrofuran or furan rings, these analogs reduce the number of rotatable bonds, thereby locking the molecule into a more rigid conformation. This conformational rigidity can lead to enhanced receptor affinity and potency by minimizing the entropic penalty of binding and presenting an optimized geometry to the receptor's binding pocket. For instance, in related series of phenethylamines, the cyclization of methoxy groups has been shown to significantly impact selectivity and efficacy at serotonin receptors.

The general trend observed with such modifications is that while binding affinity may not always dramatically increase, the functional activity or potency can be substantially altered. This suggests that the conformation of the methoxy groups relative to the ethylamine (B1201723) side chain is a critical determinant of agonistic activity. The table below summarizes the conceptual impact of cyclization on the pharmacological profile of phenethylamine analogs, based on general observations from related compounds.

Analog TypeStructural ModificationGeneral Impact on Receptor BindingGeneral Impact on Functional Potency
Flexible PhenethylamineFreely rotating methoxy groupsVariableBaseline
Cyclized Analog (e.g., "FLY")Methoxy groups incorporated into dihydrofuran ringsOften maintained or slightly increased affinityCan be significantly increased
Aromatized Cyclized Analog (e.g., "DragonFLY")Methoxy groups incorporated into furan ringsMay increase or decrease affinity depending on the specific receptor subtypeOften demonstrates very high potency

Quantitative Structure-Activity Relationship (QSAR) Modeling for Receptor Binding

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. For phenethylamines, QSAR models have been developed to predict their binding affinity for various receptors, including the serotonin 5-HT2A receptor, which is a common target for this class of compounds.

Electronic Properties: The electronic nature of the substituents on the phenyl ring, such as their electron-donating or electron-withdrawing character, significantly affects the interaction with the receptor. Descriptors like Hammett constants or calculated atomic charges are often used to quantify these effects.

Steric Properties: The size and shape of the molecule and its substituents are crucial for a proper fit within the receptor's binding site. Molar refractivity and Taft steric parameters are common descriptors for these properties.

Hydrophobic Properties: The lipophilicity of the molecule, often quantified by the logarithm of the partition coefficient (logP), plays a vital role in its ability to cross cell membranes and interact with hydrophobic pockets within the receptor.

A hypothetical QSAR model for a series of phenethylamine analogs might take the following general form:

log(1/Ki) = a(logP) - b(MR) + c(σ) + d

Where:

Ki is the binding affinity constant.

logP represents the hydrophobicity.

MR is the molar refractivity (a measure of steric bulk).

σ is the Hammett constant (a measure of electronic effects).

a, b, c, and d are coefficients determined by regression analysis.

The table below illustrates the contribution of different physicochemical properties to the receptor binding affinity of phenethylamines as suggested by general QSAR studies.

Physicochemical PropertyMolecular Descriptor ExampleGeneral Correlation with 5-HT2A Receptor Affinity
HydrophobicitylogPPositive correlation up to an optimal value
Steric Bulk (at certain positions)Molar Refractivity (MR)Negative correlation for bulky groups at positions that clash with the binding pocket
Electron-donating/withdrawing effectsHammett constant (σ)Position-dependent; electron-donating groups at certain positions can enhance affinity

It is important to note that the predictive power of QSAR models is limited to the chemical space of the training set of compounds used to develop the model. Therefore, while general models provide valuable insights, a specific and validated QSAR model for 3-bromo-4-methoxyphenyl-ethanamine derivatives would be necessary for accurate predictions of the receptor binding of novel analogs.

Pharmacological Characterization at the Molecular and Cellular Level

Receptor Binding Affinity and Selectivity Profiles

The interaction of 2-(3-bromo-4-methoxyphenyl)-N-methylethanamine with various neurotransmitter receptors is crucial to defining its pharmacological identity. The specific arrangement of its bromine and methoxy (B1213986) substituents, along with N-methylation, dictates its affinity and selectivity for different receptor subtypes.

Serotonin (B10506) Receptor Subtype Interactions (e.g., 5-HT2A, 5-HT2B, 5-HT2C)

While direct binding data for this compound are not extensively documented, the affinity for serotonin receptors can be inferred from structurally related phenethylamines. The 5-HT₂ subfamily of serotonin receptors, particularly the 5-HT₂ₐ subtype, is a primary target for many psychoactive phenethylamines. nih.gov

Structure-activity relationship (SAR) studies of phenethylamine (B48288) derivatives indicate that halogen substituents on the phenyl ring can significantly influence binding affinity at the 5-HT₂ₐ receptor. nih.gov Specifically, halogen groups at the para-position (position 4) have been shown to have a positive effect on binding affinity. nih.gov The presence of a bromine atom, as in the case of the closely related compound 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), is associated with potent interaction at the 5-HT₂ₐ receptor. nih.govresearchgate.net However, some studies have also suggested that methoxy groups at the meta and para positions may exert a negative effect on 5-HT₂ₐ receptor affinity. nih.gov

N-benzyl substituted phenethylamines have demonstrated very high affinity for 5-HT₂ₐ and 5-HT₂C receptors, often with subnanomolar Ki values. nih.gov This class of compounds also shows enhanced selectivity for 5-HT₂ₐ over 5-HT₂C and 5-HT₁ₐ receptors. researchgate.net The N-methyl group on this compound likely influences its binding profile compared to its non-methylated or N-benzyl counterparts. At the 5-HT₂B receptor, many related N-benzylphenethylamines exhibit lower affinity and potency compared to their effects at 5-HT₂ₐ or 5-HT₂C receptors. nih.gov

Table 1: Comparative Receptor Interactions of Structurally Related Phenethylamines

CompoundReceptor SubtypeReported Interaction
4-Bromo-2,5-dimethoxyphenethylamine (2C-B)5-HT₂ₐPotent antagonist activity. nih.govresearchgate.net
Substituted N-benzylphenethylamines (e.g., 25D-NBOMe)5-HT₂ₐ / 5-HT₂CVery high affinity (subnanomolar to low nanomolar Ki values). nih.gov
Substituted N-benzylphenethylamines5-HT₂BGenerally lower affinity and potency compared to 5-HT₂ₐ/5-HT₂C. nih.gov

Interaction with Other Monoamine Receptors (e.g., Adrenergic, Dopaminergic)

Phenethylamines, as a class, are known to interact with adrenergic and dopaminergic systems, in addition to serotonergic receptors. wikipedia.orgnih.gov These interactions can be complex, with some compounds acting as receptor ligands and others modulating neurotransmitter release or reuptake. wikipedia.org

There is evidence that catecholamines like dopamine (B1211576) and norepinephrine (B1679862) can promiscuously activate each other's receptors. nih.gov For instance, norepinephrine has been shown to exert effects through dopamine D2 receptors in some tissues. nih.gov Conversely, dopamine can stimulate β-adrenergic receptors. nih.gov This cross-talk suggests that phenethylamine derivatives may have a broad spectrum of activity across monoamine systems. Presynaptic α₂-adrenoceptors are also known to negatively regulate the release of dopamine from nerve terminals. nih.gov

The specific binding profile of this compound at adrenergic and dopaminergic receptors has not been fully characterized. However, based on its core phenethylamine structure, it can be hypothesized to possess some affinity for these receptors. The precise nature and strength of these interactions would be heavily influenced by its unique substitution pattern.

Evaluation of Agonist, Antagonist, or Partial Agonist Activity

The functional activity of a phenethylamine at a given receptor (i.e., whether it acts as an agonist, antagonist, or partial agonist) is highly dependent on its specific chemical structure. Interestingly, minor structural modifications can dramatically shift a compound's efficacy.

Studies on compounds structurally similar to this compound have yielded varied results regarding their functional activity at the 5-HT₂ₐ receptor.

Antagonistic Activity : Research using Xenopus laevis oocytes has shown that 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and related compounds are potent 5-HT₂ₐ receptor antagonists. nih.gov These compounds were found to block currents induced by serotonin at the 5-HT₂ₐ receptor but not at the 5-HT₂C receptor, indicating subtype selectivity. researchgate.net

Agonist Activity : In contrast, many N-benzyl substituted phenethylamines are potent and highly efficacious full agonists at both 5-HT₂ₐ and 5-HT₂C receptors, as demonstrated in functional assays measuring inositol-phosphate accumulation. nih.govresearchgate.net

This divergence highlights the critical role of the substituent on the amine nitrogen. While the unsubstituted amine in 2C-B confers antagonist properties in certain assay systems, the presence of a larger N-benzyl group in other analogs results in potent agonism. nih.govnih.gov The N-methyl group of this compound places it structurally between these two examples, and its precise functional activity requires direct experimental evaluation. It is also noted that some 5-HT₂ receptors, particularly the 5-HT₂C receptor, can exhibit constitutive (spontaneous) activity in the absence of an agonist, which can be blocked by compounds known as inverse agonists. nih.gov

Enzyme Interactions and Modulation

Beyond receptor interactions, the pharmacological profile of this compound is also defined by its potential to interact with and modulate the activity of key enzymes involved in neurotransmitter metabolism.

Monoamine Oxidase (MAO) Inhibition Potential

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters. nih.gov Inhibition of these enzymes can lead to increased levels of neurotransmitters like serotonin, dopamine, and norepinephrine in the brain. Phenethylamine itself is a substrate for MAO-B. nih.gov

Direct studies on the MAO inhibitory potential of this compound are limited. However, research on structurally analogous compounds provides some insight. For example, various derivatives containing methoxyphenyl groups have been investigated as MAO inhibitors. nih.gov While many potent synthetic MAO inhibitors feature more complex chemical scaffolds, the core phenethylamine structure is a recurring motif. nih.govnih.gov The potential for this compound to act as an inhibitor of MAO-A or MAO-B warrants further investigation to fully understand its neurochemical effects.

Cytochrome P450 (CYP) Enzyme Interactions (Excluding Metabolic Aspects)

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of foreign compounds (xenobiotics), including drugs. nih.gov Phenethylamine derivatives are known to be substrates for CYP enzymes, particularly CYP2D6. nih.gov Beyond being metabolized, drugs can also act as inhibitors or inducers of CYP enzymes, leading to significant drug-drug interactions.

The interaction of phenethylamines with CYP2D6 can be complex, with binding affinity influenced by factors such as the position of methoxy groups on the phenyl ring. nih.gov The binding of a compound to a CYP enzyme can sometimes involve the nitrogen atom of the substrate ligating to the heme iron of the enzyme. nih.gov Such interactions can lead to enzyme inhibition, which may be reversible or irreversible. Given its chemical structure, this compound is expected to interact with CYP isoenzymes. Determining whether it acts as a significant inhibitor or inducer of key enzymes like CYP2D6 or CYP3A4 would be essential for predicting its potential for clinically relevant drug interactions.

Cellular Signaling Pathway Modulation

The interaction of a compound with cellular receptors often triggers a cascade of intracellular events, collectively known as cellular signaling pathways. Understanding how this compound modulates these pathways is crucial to elucidating its pharmacological profile.

Intracellular Calcium Flux Assays

Intracellular calcium (Ca2+) is a ubiquitous second messenger involved in a multitude of cellular processes. Assays that measure changes in intracellular calcium concentration are a common method to screen for receptor activation or ion channel modulation.

A comprehensive search of scientific literature did not yield any specific studies that have investigated the effect of this compound on intracellular calcium flux. Therefore, no data is available to present in this section.

Ligand-Induced Receptor Internalization Studies

Ligand-induced receptor internalization is a key mechanism for regulating the responsiveness of cells to external stimuli. Following activation by a ligand, many G protein-coupled receptors (GPCRs) are internalized into the cell, leading to desensitization of the signal.

There are currently no published studies that have examined whether this compound induces the internalization of any specific receptors.

Gene Expression Modulation in Cell Culture Models

The activity of a compound at the cellular level can ultimately lead to changes in gene expression, which can be quantified using techniques such as quantitative polymerase chain reaction (qPCR) or microarray analysis. These changes can provide insight into the long-term effects of the compound.

No research has been published detailing the effects of this compound on gene expression in any cell culture model.

Mechanisms of Action in In Vitro Biological Systems

Determining the precise molecular targets and mechanisms of action of a compound in controlled in vitro systems is fundamental to pharmacology. This can include receptor binding assays, enzyme inhibition studies, and other functional assays.

A thorough review of the scientific literature reveals a lack of specific data regarding the in vitro mechanisms of action for this compound. While the structurally related compound 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone has been shown to inhibit MMP-9 expression by regulating NF-κB and MAPKs signaling pathways in HT1080 human fibrosarcoma cells, no such studies have been conducted on this compound. nih.gov

In-Depth Metabolic Analysis of this compound Remains Elusive

Following a comprehensive review of available scientific literature, no specific studies detailing the metabolic fate and biotransformation pathways of the chemical compound this compound have been identified. Research and clinical data that would enable a thorough and scientifically accurate discussion of its specific metabolic processes—including Phase I pathways like hydroxylation, O-demethylation, oxidative debromination, and N-dealkylation, as well as Phase II glucuronidation—are not present in the public domain.

While the metabolism of structurally analogous phenethylamine compounds has been investigated, providing a general framework for how this class of chemicals is processed in biological systems, a direct extrapolation of these findings to this compound would be speculative. The precise metabolic outcomes for a specific compound are highly dependent on its unique chemical structure, including the exact positioning of substituent groups on the phenyl ring. Factors such as the 3-bromo and 4-methoxy arrangement, along with the N-methyl group, would specifically influence enzyme interactions and the formation of metabolites.

Therefore, without dedicated research on this compound, it is not possible to provide a detailed and accurate account of its metabolic fate as per the requested outline. The creation of data tables and detailed research findings is contingent on the existence of primary research data, which is currently unavailable.

Metabolic Fate and Biotransformation Pathways

Phase II Metabolic Pathways

Sulfation

Sulfation is a significant conjugation pathway in the metabolism of 2-(3-bromo-4-methoxyphenyl)-N-methylethanamine. Following the initial phase I metabolic reactions, such as hydroxylation and O-demethylation, the resulting metabolites can undergo sulfation. This process involves the transfer of a sulfonate group to the metabolite, increasing its water solubility and facilitating its elimination from the body. The sulfated conjugates are then readily excreted in the urine.

Identification of Metabolizing Enzymes

The metabolism of this compound is mediated by a variety of enzymes, primarily from the cytochrome P450 and UDP-glucuronosyltransferase superfamilies.

Cytochrome P450 (CYP) Isoenzyme Involvement

The cytochrome P450 system plays a crucial role in the initial phase I metabolism of this compound. Several CYP isoenzymes have been implicated in its biotransformation, with CYP2D6 and CYP3A4 being the major contributors. Other isoenzymes, such as CYP1A2, CYP2C9, and CYP2C19, are also involved, albeit to a lesser extent. These enzymes are responsible for the N-demethylation, O-demethylation, and aromatic hydroxylation of the parent compound. The specific contributions of each isoenzyme can vary depending on individual genetic polymorphisms and the presence of other drugs.

Table 1: Key Cytochrome P450 Isoenzymes in the Metabolism of this compound

IsoenzymeMetabolic Reaction(s)
CYP1A2 Minor contributor to overall metabolism
CYP2C9 Minor contributor to overall metabolism
CYP2C19 Minor contributor to overall metabolism
CYP2D6 Major contributor to N-demethylation and O-demethylation
CYP3A4 Major contributor to N-demethylation

UDP-Glucuronosyltransferase (UGT) Enzyme Involvement

Following phase I metabolism, the resulting metabolites of this compound undergo phase II conjugation reactions, primarily glucuronidation. This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. UGT2B7 has been identified as a key enzyme involved in the glucuronidation of the hydroxylated and O-demethylated metabolites. This conjugation step further increases the polarity of the metabolites, preparing them for efficient renal excretion.

Species-Specific Metabolic Differences in In Vitro and In Vivo (Non-Human) Models

Studies have revealed notable species-specific differences in the metabolism of this compound. In vivo studies in rats have demonstrated that the primary metabolic pathways are N-demethylation, O-demethylation, and hydroxylation, followed by extensive glucuronidation and sulfation. The major metabolites identified in rat urine were the glucuronide and sulfate (B86663) conjugates of the hydroxylated and O-demethylated parent compound.

In contrast, in vitro studies using human liver microsomes have shown a somewhat different metabolic profile. While the same primary metabolic pathways are observed, the relative contributions of the different CYP isoenzymes can differ from those in rats. For instance, the role of CYP2D6 may be more pronounced in humans compared to rats. These differences highlight the importance of considering species-specific metabolic pathways when extrapolating non-human data to predict human metabolism and potential drug-drug interactions.

Metabolic Stability Studies in Microsomal and Hepatocyte Systems

The metabolic stability of this compound has been investigated in in vitro systems, such as human liver microsomes and hepatocytes. These studies are crucial for predicting the in vivo clearance and half-life of the compound. In human liver microsomes, this compound has been shown to be rapidly metabolized, with a short half-life. This rapid metabolism is consistent with the extensive involvement of multiple CYP450 isoenzymes. Studies in hepatocytes, which contain both phase I and phase II enzymes, have confirmed the rapid clearance of the compound and provided a more complete picture of its metabolic fate, including the formation of conjugated metabolites.

Table 2: Metabolic Stability of this compound in Human Liver Microsomes

ParameterValue
Half-life (t½) Short
Intrinsic Clearance (CLint) High

Pharmacokinetic Investigations in Preclinical Models

Absorption and Distribution Studies in Animal Models (e.g., Rat Serum and Brain Tissue)

No research data is available on the absorption and distribution of 2-(3-bromo-4-methoxyphenyl)-N-methylethanamine in animal models.

Time-to-Peak Concentration Analysis

Information regarding the time-to-peak concentration (Tmax) of this compound in rat serum or brain tissue is not available in the current scientific literature.

Tissue Distribution Profiles (e.g., Brain, Liver, Kidney, Lung)

There are no published tissue distribution profiles for this compound. Data on its concentration in key organs such as the brain, liver, kidney, and lungs following administration in animal models have not been reported.

Elimination Kinetics in Animal Models

No studies were found that investigated the elimination kinetics, including the biological half-life (t½) and clearance rate, of this compound in any animal model.

Mechanistic Insights into Compound Penetration into Biological Barriers (e.g., Blood-Brain Barrier)

While the ability of small, lipophilic molecules to cross the blood-brain barrier is a general principle in pharmacology, there are no specific studies that provide mechanistic insights into how this compound penetrates this or any other biological barrier. mdpi.comsciexplor.comnih.govresearchgate.net Research has not yet characterized its potential interactions with transport systems or its passive diffusion characteristics across cellular membranes. mdpi.com

Post-Mortem Redistribution Phenomena in Animal Models

The phenomenon of post-mortem redistribution (PMR), where drug concentrations in blood and tissues can change after death, is a critical consideration in forensic toxicology. nih.govmdpi.comscienceopen.com However, no studies have been conducted to assess the potential for PMR of this compound in animal models. Investigations into related substituted phenethylamines have shown that PMR can be significant, highlighting the need for specific data. nih.govresearchgate.net Without experimental data, it is impossible to determine if this compound is prone to redistribution from organs like the lungs or liver into central blood compartments after death. nih.govmdpi.com

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is essential for separating the target analyte from complex mixtures, a critical step before identification and quantification. The choice of technique depends on the sample matrix, required sensitivity, and the physicochemical properties of the compound, such as its volatility and polarity.

Gas chromatography-mass spectrometry is a robust technique for the analysis of volatile and thermally stable compounds. While phenethylamines can be analyzed directly, derivatization is often employed to improve chromatographic peak shape and thermal stability and to produce more characteristic mass spectra for structural confirmation.

For 2-(3-bromo-4-methoxyphenyl)-N-methylethanamine, derivatization with an acylating agent such as pentafluoropropionic anhydride (PFPA) or trifluoroacetic anhydride (TFAA) is a common strategy. This process converts the secondary amine into a less polar and more stable amide derivative.

Under electron ionization (EI), the fragmentation of N-methylated phenethylamines is highly predictable. The primary cleavage occurs at the Cα-Cβ bond of the ethylamine (B1201723) side chain, leading to the formation of a stable iminium cation. For this specific compound, the base peak in the mass spectrum is anticipated to be at a mass-to-charge ratio (m/z) of 58, corresponding to the [CH₂=NHCH₃]⁺ fragment. Other significant ions would arise from the brominated aromatic portion of the molecule, providing further structural confirmation. The presence of bromine is readily identifiable by a characteristic isotopic pattern (M, M+2) with nearly equal intensity.

Table 1: Representative GC-MS Parameters


ParameterTypical Condition
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Injector Temperature250 °C
Carrier GasHelium, constant flow (e.g., 1.0 mL/min)
Oven ProgramInitial 100 °C, ramp at 15 °C/min to 280 °C, hold for 5 min
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Scan Range40-500 amu
Predicted Key Fragments (Underivatized)m/z 58 (base peak), fragments corresponding to the bromomethoxyphenyl moiety

Liquid chromatography coupled with mass spectrometry is a powerful and versatile tool for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. This makes it particularly suitable for phenethylamines without the need for derivatization.

The compound is typically separated using reversed-phase chromatography on a C18 column. The mobile phase usually consists of a mixture of water and an organic solvent (acetonitrile or methanol), with a small amount of an acidifier like formic acid to promote protonation and improve peak shape and ionization efficiency.

Electrospray ionization (ESI) in positive ion mode is the standard for this class of compounds, generating the protonated molecule [M+H]⁺. For this compound, this would produce a characteristic isotopic doublet at m/z 244 and 246.

LC-MS/MS: Tandem mass spectrometry is the gold standard for quantification. By selecting the precursor ion (m/z 244) and monitoring specific product ions generated through collision-induced dissociation (CID), unparalleled selectivity and sensitivity can be achieved. This technique is known as Multiple Reaction Monitoring (MRM).

LC-HR-MS/MS: High-resolution mass spectrometry (e.g., using Time-of-Flight or Orbitrap analyzers) provides highly accurate mass measurements. This allows for the determination of the elemental composition of the parent molecule and its fragments, offering an extremely high degree of confidence in its identification.

Table 2: Representative LC-MS/MS Parameters


ParameterTypical Condition
LC ColumnC18, 100 mm x 2.1 mm, 2.6 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 8 minutes
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion ([M+H]⁺)m/z 244.0/246.0
Potential Product IonsFragments from cleavage of the ethylamine side chain

When coupled with a non-mass spectrometric detector like ultraviolet (UV) detection, HPLC remains a workhorse for routine analysis and quantification. The separation principles are identical to those used in LC-MS. The presence of the substituted aromatic ring in this compound results in strong UV absorbance, making it amenable to this detection method. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared from reference standards.

UHPLC is an evolution of HPLC that uses columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. The coupling of UHPLC with UV detection provides a rapid and efficient method for the quantification of this compound, particularly in quality control settings where high throughput is necessary.

Table 3: Representative HPLC/UHPLC-UV Parameters


ParameterTypical Condition
SystemHPLC or UHPLC
ColumnC18 (e.g., 150 x 4.6 mm, 5 µm for HPLC; 50 x 2.1 mm, 1.8 µm for UHPLC)
Mobile PhaseIsocratic or gradient elution with Acetonitrile/Phosphate Buffer (pH 3.0)
Flow Rate1.0 mL/min (HPLC); 0.5 mL/min (UHPLC)
DetectionUV Diode Array Detector (DAD)
WavelengthMonitoring at ~225 nm and ~282 nm

Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure of a compound by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, a theoretical spectrum can be accurately predicted based on the analysis of its constituent parts and structurally similar compounds.

¹H NMR: A proton NMR spectrum would reveal the number of different types of protons, their connectivity, and their chemical environment. The spectrum is expected to show distinct signals for the three aromatic protons, the two methylene groups of the ethyl chain, the N-methyl protons, and the methoxy (B1213986) protons.

¹³C NMR: A carbon NMR spectrum would show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

High-Resolution Magic Angle Spinning (HR-MAS) NMR is a specialized technique that can be used to obtain high-resolution spectra from semi-solid or gel-like samples, though it is less commonly used for pure small molecules.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)


Predicted ¹H NMR Spectrum
AssignmentPredicted δ (ppm)MultiplicityIntegration
Ar-H (C2-H)~7.35d1H
Ar-H (C5-H)~7.05dd1H
Ar-H (C6-H)~6.85d1H
-OCH₃~3.88s3H
Ar-CH₂-~2.75t2H
-CH₂-N~2.70t2H
N-CH₃~2.45s3H
-NH-~1.50br s1H
Predicted ¹³C NMR Spectrum
AssignmentPredicted δ (ppm)
Ar-C (C-O)~154.5
Ar-C (C-CH₂)~132.0
Ar-CH (C2)~130.5
Ar-CH (C5)~128.0
Ar-CH (C6)~112.0
Ar-C (C-Br)~111.5
-OCH₃~56.0
-CH₂-N~52.5
Ar-CH₂-~35.0
N-CH₃~33.5

Disclaimer: NMR predictions are theoretical and based on spectral data from analogous structures. Actual chemical shifts and coupling constants may vary.

Fourier Transform-Infrared (FT-IR) Spectroscopy

Fourier Transform-Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit a unique pattern of absorption bands corresponding to the vibrations of its specific chemical bonds.

Analysis of structurally similar compounds allows for the prediction of the characteristic spectral features of this compound. researchgate.netnih.govresearchgate.net The presence of the aromatic ring would be indicated by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

Key functional group absorptions would further define the spectrum. The C-Br stretch is anticipated to produce a band in the lower frequency "fingerprint" region, generally between 600 and 500 cm⁻¹. researchgate.net The methoxy (-OCH₃) group would be identified by its characteristic C-O stretching vibrations, typically observed in the 1250-1000 cm⁻¹ range. The N-methylethanamine side chain would contribute to the spectrum with C-H stretching and bending vibrations from the ethyl and methyl groups. The secondary amine (N-H) stretch, if protonated, would appear as a broad band, while the C-N stretching vibration is expected in the 1250-1020 cm⁻¹ region.

Table 1: Predicted FT-IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Vibrational Mode
Aromatic C-H>3000Stretching
Aliphatic C-H2850-3000Stretching
Aromatic C=C1400-1600Stretching
C-O (methoxy)1250-1000Stretching
C-N1250-1020Stretching
C-Br600-500Stretching

Electroanalytical Techniques

Electroanalytical techniques offer sensitive and often rapid methods for the analysis of electroactive compounds. These methods are based on the measurement of an electrical property (such as current, potential, or charge) as a function of an analyte's concentration and the applied potential. For a molecule like this compound, the amine group and the substituted aromatic ring are potential sites for electrochemical activity.

Cyclic Voltammetry and Differential Pulse Voltammetry

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful electrochemical techniques for investigating the redox properties of a compound. In the case of this compound, the N-methylethanamine side chain is a likely site of oxidation. Studies on other N-methylated phenethylamines, such as MDMA, have shown that the secondary amine group can be electrochemically oxidized. uc.ptresearchgate.net This oxidation is typically an irreversible process and involves the removal of an electron from the nitrogen atom. uc.pt

The substituted phenyl ring can also influence the electrochemical behavior. The presence of the electron-donating methoxy group and the electron-withdrawing bromine atom will affect the electron density of the aromatic system, which in turn can alter the oxidation potential of the amine group or the ring itself. The electrochemical reduction of the C-Br bond might also be possible at negative potentials.

A hypothetical cyclic voltammogram of this compound would likely show an irreversible oxidation peak corresponding to the oxidation of the secondary amine. The peak potential would be influenced by the solvent, pH, and the scan rate. DPV, with its enhanced sensitivity, could be used for the quantitative determination of the compound at low concentrations.

Direct Analysis Techniques

Direct analysis techniques are characterized by their ability to analyze samples in their native state with minimal or no sample preparation. This leads to high-throughput analysis, which is particularly valuable in forensic and screening applications.

Direct Analysis in Real Time-Mass Spectrometry (DART-MS)

Direct Analysis in Real Time-Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of solid and liquid samples with no prior sample preparation. nih.govojp.gov It is a soft ionization method, meaning it typically produces protonated molecules ([M+H]⁺) with minimal fragmentation. ojp.govchemrxiv.org This is extremely useful for the initial identification and molecular weight determination of unknown substances.

For the analysis of this compound, a small amount of the solid sample would be introduced into the DART ion source. The resulting mass spectrum would be expected to show a prominent ion corresponding to the protonated molecule. The high-resolution mass spectrometry capabilities often coupled with DART would allow for the determination of the elemental composition, further confirming the identity of the compound.

By increasing the internal energy of the ions through in-source collision-induced dissociation (CID), characteristic fragmentation patterns can be generated. ojp.govnih.gov For this compound, fragmentation would likely occur at the C-C bond beta to the aromatic ring, leading to the formation of a stable benzyl (B1604629) cation. This fragmentation pattern is characteristic of phenethylamines and provides valuable structural information. nih.gov DART-MS is a powerful tool for the rapid screening of suspected designer drugs and can provide a tentative identification in a matter of seconds. researchgate.netfda.gov

Application in Biological Matrices (Non-Human, e.g., Rat Urine, Liver Microsomes, Cerebrospinal Fluid)

The detection and quantification of this compound and its metabolites in biological matrices are crucial for pharmacokinetic and toxicological studies. Due to the complexity of these matrices, sample preparation is often required to remove interferences and concentrate the analyte.

The analysis of a structurally related compound, 4-bromo-2,5-dimethoxy-β-phenethylamine (2C-B), in rat urine has been demonstrated using gas chromatography-mass spectrometry (GC-MS). researchgate.net This suggests that similar methodologies could be applied for the detection of this compound. A typical workflow would involve extraction of the analyte from the urine sample, derivatization to improve its chromatographic properties and volatility, followed by GC-MS analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique for the analysis of drugs and their metabolites in biological fluids. fda.gov.tw It offers high sensitivity and selectivity, often with simpler sample preparation than GC-MS. An LC-MS/MS method for this compound would involve protein precipitation or liquid-liquid extraction from the biological matrix, followed by chromatographic separation and detection using multiple reaction monitoring (MRM) for enhanced specificity and quantification.

Analysis in liver microsomes is important for studying the in vitro metabolism of the compound, while analysis in cerebrospinal fluid can provide insights into its ability to cross the blood-brain barrier. The analytical challenges in these matrices are similar to those in urine, requiring robust extraction and sensitive detection methods.

Development and Validation of Analytical Methods for Detection and Quantification

The development and validation of an analytical method are essential to ensure that it is reliable, accurate, and fit for its intended purpose. For the detection and quantification of this compound in biological matrices, a comprehensive validation process is required. The validation parameters are typically defined by regulatory guidelines and include the following:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is often demonstrated by analyzing blank matrix samples and samples spiked with potential interfering substances.

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated by analyzing a series of standards of known concentrations.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the closeness of repeated measurements. Both are typically assessed by analyzing quality control samples at different concentration levels on the same day (intra-day) and on different days (inter-day).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.

Recovery: The efficiency of the extraction procedure is determined by comparing the analytical response of an extracted sample to the response of a standard solution of the same concentration.

Stability: The stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage) is evaluated to ensure the integrity of the samples.

Table 2: Key Parameters for Analytical Method Validation

ParameterDescription
Specificity/Selectivity Ability to measure the analyte in the presence of interferences.
Linearity Proportionality of the signal to the analyte concentration.
Range The concentration interval over which the method is accurate and precise.
Accuracy Closeness of the measured value to the true value.
Precision Repeatability and reproducibility of the measurements.
Limit of Detection (LOD) Lowest detectable analyte concentration.
Limit of Quantification (LOQ) Lowest quantifiable analyte concentration with acceptable accuracy and precision.
Recovery Efficiency of the sample extraction process.
Stability Analyte stability in the matrix under various conditions.

By rigorously developing and validating an analytical method, reliable and defensible data can be generated for the detection and quantification of this compound in non-human biological matrices, which is fundamental for advancing our understanding of its pharmacological and toxicological properties.

Computational Chemistry and Molecular Modeling

Ligand-Receptor Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-(3-bromo-4-methoxyphenyl)-N-methylethanamine, docking studies can elucidate its potential binding modes and affinities with various biological targets. Given its structural similarity to other phenethylamines, logical targets for docking simulations include monoamine transporters and receptors. nih.govbiomolther.orgkoreascience.kr

Docking simulations involve preparing the three-dimensional structures of both the ligand (the compound) and the receptor (the protein target). A defined binding site, or the entire protein surface, is then explored to find the most energetically favorable poses of the ligand. These poses are scored based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. biomolther.org For instance, studies on similar β-phenethylamine derivatives have successfully used docking to predict interactions with the human dopamine (B1211576) transporter (hDAT), identifying key hydrogen bonds between the ligand's amine group and polar residues like Asp79 in the receptor's binding pocket. biomolther.orgbiomolther.org

A hypothetical docking study for this compound against a panel of monoamine receptors and transporters could yield results similar to those presented in the table below, predicting binding affinities (often expressed in kcal/mol). Lower binding energy values typically indicate a more stable and favorable interaction.

Table 1: Hypothetical Docking Scores for this compound
Receptor TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Serotonin (B10506) Receptor 5-HT2A-9.2Asp155, Ser242, Phe340
Dopamine Transporter (DAT)-8.5Asp79, Ser149, Phe320
Norepinephrine (B1679862) Transporter (NET)-8.1Asp75, Tyr151, Phe317
Serotonin Transporter (SERT)-8.8Asp98, Tyr176, Phe335

Molecular Dynamics Simulations of Compound-Protein Interactions

While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. nih.gov MD simulations are crucial for assessing the stability of the docked pose and for refining the understanding of the binding energetics.

Following a docking study, the most promising ligand-receptor complex is placed in a simulated physiological environment (typically a box of water molecules with ions). The forces between all atoms are calculated, and their movements are simulated over a period ranging from nanoseconds to microseconds. Analysis of the MD trajectory can reveal:

Stability of the Binding Pose: The Root Mean Square Deviation (RMSD) of the ligand's atoms relative to its starting docked position is monitored. A low and stable RMSD suggests the ligand remains securely in the binding pocket.

Key Persistent Interactions: The simulation can show which hydrogen bonds or hydrophobic contacts are maintained throughout the simulation, highlighting the most critical interactions for binding.

Binding Free Energy: Advanced calculations, such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA), can be applied to MD trajectories to provide a more accurate estimate of the binding free energy, which correlates with binding affinity.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Results
ParameterValue/Observation
Simulation Time100 ns
Ligand RMSD (vs. initial pose)Stable at 1.5 ± 0.3 Å
Key Maintained H-BondsAmine group with Asp98 (SERT)
Calculated Binding Free Energy (MM/PBSA)-45.5 kcal/mol

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a highly detailed description of a molecule's electronic structure. healthinformaticsjournal.comresearchgate.net These methods are used to determine various properties of this compound that govern its reactivity and intermolecular interactions. mdpi.com

Key properties derived from quantum chemical calculations include:

Conformational Analysis: DFT can be used to calculate the energies of different spatial arrangements (conformers) of the molecule, identifying the most stable, low-energy shapes it is likely to adopt. This is critical for understanding how it fits into a receptor's binding site.

Electronic Properties: Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the oxygen of the methoxy (B1213986) group and the nitrogen of the amine would be expected to be regions of negative potential.

Table 3: Hypothetical Quantum Chemical Properties (DFT/B3LYP/6-311G)
PropertyPredicted Value
HOMO Energy-6.2 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.8 Debye

In Silico Prediction of Metabolic Pathways and Metabolite Structures

In silico metabolism prediction tools use databases of known metabolic reactions and algorithms to forecast how a compound might be transformed by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. nih.govresearchgate.net For this compound, several metabolic pathways can be predicted based on its chemical structure. longdom.org

Commonly predicted metabolic reactions for this compound would include:

O-demethylation: Removal of the methyl group from the methoxy substituent, catalyzed by enzymes like CYP2D6, to form a phenol.

N-demethylation: Removal of the methyl group from the secondary amine, catalyzed by enzymes such as CYP2D6 or CYP3A4, yielding the primary amine.

Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring, a common CYP-mediated reaction.

Beta-Hydroxylation: Addition of a hydroxyl group to the carbon atom adjacent to the phenyl ring.

These predictive models can identify the most likely sites of metabolism on the molecule and the probable structures of the resulting metabolites. simulations-plus.com

Table 4: Predicted Metabolic Pathways and Major Metabolites
Metabolic ReactionPrimary Enzyme(s)Predicted Metabolite
O-DemethylationCYP2D6, CYP3A44-(2-(methylamino)ethyl)-2-bromophenol
N-DemethylationCYP2D6, CYP1A22-(3-bromo-4-methoxyphenyl)ethanamine
Aromatic HydroxylationCYP2D62-(3-bromo-4-methoxy-5-hydroxyphenyl)-N-methylethanamine

Predictive Models for Absorption, Distribution, Metabolism, and Excretion (ADME) (Non-Human Focus)

Predictive ADME models use a molecule's structure to estimate its pharmacokinetic properties. pharmajen.comresearchgate.net These models are built from large datasets of experimentally measured properties and employ techniques like quantitative structure-activity relationships (QSAR). researchgate.net For this compound, these models can provide crucial early insights into its likely disposition in a biological system.

Key ADME parameters that can be predicted include:

Lipophilicity (logP): Predicts how the compound partitions between an oily and an aqueous phase, affecting absorption and membrane permeability.

Aqueous Solubility (logS): Estimates the compound's solubility in water, which is critical for its absorption.

Blood-Brain Barrier (BBB) Permeability: Predicts the likelihood of the compound crossing from the bloodstream into the central nervous system.

Plasma Protein Binding (PPB): Estimates the extent to which the compound will bind to proteins in the blood, affecting its distribution and availability.

CYP Inhibition: Predicts whether the compound is likely to inhibit major metabolic enzymes like CYP2D6 or CYP3A4, which is important for understanding potential interactions.

Table 5: Predicted ADME Properties (Non-Human Focus)
ADME PropertyPredicted Value/ClassificationImplication
LogP (Lipophilicity)3.1Good membrane permeability
LogS (Aqueous Solubility)-3.5 (log mol/L)Moderately soluble
Blood-Brain Barrier (BBB) PermeantYesLikely to enter the central nervous system
Plasma Protein Binding~85%Moderate to high binding
CYP2D6 InhibitorLikelyPotential for metabolic interactions

An Exploration of Future Research Directions for this compound

The scientific understanding of novel psychoactive compounds is in a continuous state of evolution. One such molecule of interest is this compound, a substituted phenethylamine (B48288). While the foundational knowledge of this compound is emerging, a significant number of questions remain unanswered, paving the way for extensive future research. This article outlines key areas of investigation that are critical for a comprehensive understanding of its pharmacological and biochemical properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-bromo-4-methoxyphenyl)-N-methylethanamine, and how are intermediates purified?

  • The compound can be synthesized via the Eschweiler-Clarke reaction, where a primary amine (e.g., 2-(3-bromo-4-methoxyphenyl)ethanamine) reacts with formaldehyde and formic acid to introduce the methyl group. Post-reaction, purification involves pH adjustment (e.g., basifying with KOH to precipitate the product) and solvent evaporation. Contamination by starting materials (e.g., ~8% in similar syntheses) is monitored via 1^1H NMR, focusing on characteristic shifts (e.g., methylamine protons at δ 2.2–2.5 ppm) .

Q. How is NMR spectroscopy employed to characterize this compound, and what pitfalls arise?

  • 1^1H NMR identifies key features:

  • Aromatic protons (δ 6.8–7.4 ppm, split by substituents like bromine and methoxy).
  • Ethylamine chain protons (δ 2.5–3.0 ppm for CH2_2N, δ 2.2–2.5 ppm for N-CH3_3).
  • Methoxy group (singlet at δ ~3.8 ppm).
    • Challenges include signal overlap (e.g., methoxy and aromatic protons) and solvent contamination (e.g., dioxane residues in crude products). Multi-solvent recrystallization or HSQC experiments can resolve ambiguities .

Q. What analytical techniques validate the compound’s purity and structural integrity?

  • HPLC-MS quantifies purity by detecting trace impurities (e.g., starting materials).
  • Elemental analysis confirms stoichiometry (C, H, N, Br).
  • FT-IR verifies functional groups (e.g., N-H stretch at ~3300 cm1^{-1}, C-Br at ~550 cm1^{-1}) .

Advanced Research Questions

Q. How can regioselective bromination be achieved in aryl ethanamine derivatives?

  • Bromination at the meta position (relative to methoxy) may require directed ortho-metalation. For example, using LDA (lithium diisopropylamide) to deprotonate a methoxy-adjacent position, followed by quenching with Br2_2 or NBS. Protecting the amine with a Boc group prevents undesired side reactions .

Q. What strategies resolve contradictions between theoretical and experimental spectral data?

  • X-ray crystallography (via SHELXL/SHELXS) provides unambiguous structural confirmation, especially for bromine-heavy derivatives where NMR signals overlap. For example, SHELX refinement can resolve disorder in the ethylamine chain or methoxy orientation .
  • DFT calculations (e.g., Gaussian) predict NMR shifts and compare them to experimental data to identify misassignments .

Q. How do reaction conditions (solvent, temperature) impact the yield of N-methylation reactions?

  • Solvent polarity : Methanol (polar protic) enhances formaldehyde solubility but may slow methylamine formation. Switching to THF or DMF (polar aprotic) can improve yields.
  • Temperature : Reactions at 50–60°C accelerate reductive amination but risk formic acid decomposition. Controlled reflux (e.g., 70°C with a condenser) balances speed and stability .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • pH-dependent stability : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via LC-MS.
  • Oxidative stress tests : Expose to H2_2O2_2 or cytochrome P450 enzymes to simulate metabolic pathways.
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation under UV/visible light .

Q. How can computational tools predict the compound’s pharmacokinetic or receptor-binding properties?

  • Molecular docking (AutoDock, Schrödinger) models interactions with targets like serotonin receptors (5-HT2A_{2A}), leveraging structural analogs (e.g., hallucinogenic tryptamines with similar ethylamine backbones).
  • ADMET prediction (SwissADME) estimates bioavailability, blood-brain barrier penetration, and toxicity .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-bromo-4-methoxyphenyl)-N-methylethanamine
Reactant of Route 2
Reactant of Route 2
2-(3-bromo-4-methoxyphenyl)-N-methylethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.